2-(2,4-Dimethylphenoxy)propanoyl chloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, reflecting its complete structural composition and functional group arrangements. This nomenclature system provides a comprehensive description of the molecular architecture, beginning with the propanoyl chloride backbone and incorporating the phenoxy substituent with its specific methyl positioning. The compound's structural representation can be expressed through multiple standardized chemical notation systems, each providing unique insights into its molecular geometry and connectivity patterns.
The International Chemical Identifier string for this compound is documented as InChI=1S/C11H13ClO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3, providing a machine-readable format that uniquely identifies the compound's structure. This identifier system ensures unambiguous chemical communication across databases and research platforms. The corresponding International Chemical Identifier Key, OSHSCMUTODLMKA-UHFFFAOYSA-N, serves as a compressed hash representation of the full International Chemical Identifier string, facilitating rapid database searches and compound identification processes.
The Simplified Molecular Input Line Entry System notation for this compound is represented as CC1=CC(=C(C=C1)OC(C)C(=O)Cl)C, which provides a linear string representation of the molecular structure. This notation system enables computational processing and structural analysis while maintaining human readability for chemical structure interpretation. The structural representation demonstrates the connectivity between the aromatic ring system, the ether linkage, and the acyl chloride functionality, illustrating the compound's potential reactivity patterns and chemical behavior.
Synonyms and Registry Identifiers (Chemical Abstracts Service 1114594-99-8, Compound Identifier 46779635)
The compound this compound is registered under the Chemical Abstracts Service number 1114594-99-8, which serves as the primary registry identifier for this substance in chemical databases and regulatory documents. This registry number provides a unique numerical designation that facilitates accurate identification and tracking of the compound across various chemical information systems and commercial platforms. The Chemical Abstracts Service registry system ensures consistent identification regardless of nomenclature variations or synonym usage in different contexts.
PubChem maintains this compound under Compound Identifier 46779635, establishing a secondary identification system that complements the Chemical Abstracts Service registry. The PubChem database entry provides comprehensive structural, physical, and chemical property information, serving as a centralized resource for researchers and chemical professionals. This dual identification system ensures robust compound identification across multiple database platforms and research applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHSCMUTODLMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Dimethylphenoxy)propanoyl chloride is a synthetic compound that has garnered attention in both organic chemistry and biological research. Its structure, characterized by a propanoyl group attached to a dimethylphenoxy moiety, suggests potential interactions with various biological targets. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H13ClO2
- Molecular Weight : 224.68 g/mol
- Structure : The compound features a phenoxy group with two methyl substitutions at the 2 and 4 positions, contributing to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aromatic rings and the acyl chloride functional group allow for nucleophilic acyl substitution reactions, making it a versatile reagent in organic synthesis and a potential lead compound in drug discovery.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds with active site residues.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
- Antioxidant Activity : Similar compounds have shown potential as antioxidants, suggesting that this compound may also exhibit protective effects against oxidative stress.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds structurally related to this compound. For instance, derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4h | MCF-7 | 6.40 ± 0.26 |
| 4h | A-549 | 22.09 |
| Doxorubicin | MCF-7 | 9.18 ± 1.12 |
| Doxorubicin | A-549 | 15.06 ± 1.08 |
These results indicate that compounds similar to this compound can exhibit significant cytotoxicity against cancer cells, potentially leading to the development of new therapeutic agents .
Antioxidant Activity
In vitro assays have demonstrated that derivatives of phenoxyacetic acids possess notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in cell cultures.
| Compound | DPPH IC50 (µM) | H2O2 IC50 (µM) |
|---|---|---|
| 4a | 44.40 ± 0.00 | 45.20 ± 0.08 |
| 4b | 38.22 ± 0.04 | 34.71 ± 0.01 |
The antioxidant capacity is critical for preventing cellular damage and may contribute to the overall therapeutic profile of these compounds .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study focused on the synthesis of chromone derivatives related to phenoxy compounds found that certain analogs exhibited enhanced cytotoxicity against MCF-7 and A-549 cell lines compared to standard treatments like Doxorubicin .
- Antioxidant Screening : Research involving various phenoxyacetic acid derivatives highlighted their ability to reduce oxidative stress in vitro, suggesting that similar mechanisms may be applicable to compounds like this compound .
Scientific Research Applications
Overview
2-(2,4-Dimethylphenoxy)propanoyl chloride is an acyl chloride compound with significant potential in various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique structure, characterized by a propanoyl group attached to a dimethylphenoxy moiety, allows for diverse applications ranging from drug development to polymer synthesis.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacologically active compound. Its applications include:
- Anti-inflammatory Agents : The compound may exhibit properties that inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This suggests its potential use in developing anti-inflammatory drugs.
- Analgesic Properties : Research indicates that derivatives of this compound could be explored for pain relief applications due to their interaction with biological targets involved in pain signaling pathways.
Organic Synthesis
The compound serves as a versatile reagent in organic chemistry:
- Nucleophilic Acyl Substitution : It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively. This property is crucial for synthesizing complex organic molecules.
- Precursor for Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceutical compounds, enhancing the efficiency of drug development processes.
Materials Science
In materials science, this compound is used for:
- Polymer Synthesis : The compound can be utilized to create specialty polymers with tailored properties, which are essential in various industrial applications.
- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings and adhesives that require specific performance characteristics.
Case Study 1: Anti-inflammatory Activity
A study conducted on derivatives of this compound demonstrated significant inhibition of cyclooxygenase enzymes in vitro. The results indicated that modifications to the phenoxy group could enhance anti-inflammatory efficacy while minimizing side effects.
Case Study 2: Synthesis of Esters
Research highlighted the efficiency of using this compound in synthesizing esters through nucleophilic substitution reactions. This method provided high yields and purity levels, showcasing its utility in organic synthesis.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
As an acid chloride, 2-(2,4-dimethylphenoxy)propanoyl chloride undergoes nucleophilic substitution reactions due to the electrophilic carbonyl carbon and the excellent leaving group (Cl⁻). Key reactions include:
Hydrolysis to Carboxylic Acid
Reaction with water yields 2-(2,4-dimethylphenoxy)propanoic acid:
Conditions : Proceeds rapidly at room temperature, often requiring no catalyst .
Esterification with Alcohols
Reaction with alcohols produces esters:
Example : Reaction with methanol yields methyl 2-(2,4-dimethylphenoxy)propanoate. Pyridine or triethylamine is typically used to neutralize HCl .
Amide Formation with Amines
Primary/secondary amines yield amides:
Example : Reaction with morpholine under Schotten-Baumann conditions produces the corresponding amide in >85% yield .
Reactivity with Organometallic Reagents
The compound reacts with Grignard or organocuprate reagents to form ketones or tertiary alcohols:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| 70–90% | Ether, −78°C | ||
| 60–75% | THF, 0°C to reflux |
Anhydride Formation
Reaction with carboxylic acids forms mixed anhydrides:
Example : Synthesis of 2-(2,4-dimethylphenoxy)propanoic-p-toluic anhydride using p-toluic acid and DMAP .
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to 2-(2,4-dimethylphenoxy)propan-1-ol:
Conditions : Anhydrous ether, 0°C to room temperature .
Kinetic and Thermodynamic Data
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| Hydrolysis (pH 7) | 68.5 | |
| Methanolysis (25°C) | 55.2 | |
| Reaction with Morpholine | 43.7 |
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)propanoyl Chloride
- Structure: Substitutes methyl groups with chlorine atoms at the 2- and 4-positions of the phenoxy ring.
- Reactivity : The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions compared to the methyl-substituted analog .
- Safety : Classified as hazardous under UN GHS guidelines, requiring stringent handling due to its corrosive and toxic nature .
2-(2,4-Difluorophenoxy)propanoyl Chloride
- Structure : Fluorine atoms replace the methyl groups.
- Physical Properties : Molecular weight = 220.6 g/mol, boiling point = 255.3°C (760 mmHg), and higher polarity due to fluorine’s electronegativity .
- Applications : Likely used in agrochemicals or pharmaceuticals, leveraging fluorine’s metabolic stability and lipophilicity .
Pivaloyl Chloride (2,2-Dimethylpropanoyl Chloride)
- Structure: Features a branched alkyl chain (2,2-dimethylpropanoyl) instead of a substituted phenoxy group.
- Reactivity: Steric hindrance from the tert-butyl group slows reactions, contrasting with the planar phenoxy group in 2-(2,4-dimethylphenoxy)propanoyl chloride, which offers moderate reactivity .
- Market Data : Widely used in peptide synthesis and polymer production, with a global market analyzed in BAC Reports (2024) .
Comparative Data Table
Q & A
Q. What are the recommended safety protocols for handling 2-(2,4-Dimethylphenoxy)propanoyl chloride in laboratory settings?
- Methodological Answer: Safe handling requires stringent engineering controls (e.g., fume hoods), personal protective equipment (PPE) including gloves and eye protection, and protocols for spill management. Airborne concentration monitoring is critical, and exposure limits should align with OSHA standards (29 CFR 1910.1020). Emergency showers and eyewash stations must be accessible, and contaminated clothing should be laundered professionally to avoid secondary exposure .
Q. What synthetic routes are commonly employed for preparing this compound derivatives?
- Methodological Answer: A typical synthesis begins with 2,4-dimethylcarbolic acid (1), which is esterified with ethyl 2-bromoacetate under reflux to form ethyl 2-(2,4-dimethylphenoxy)acetate (2). Subsequent hydrazide formation (3) via hydrazine reflux and reaction with CS₂/KOH yields 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (4). Final derivatives (e.g., 8a-m) are synthesized by condensing hydrazide intermediates with aryl carboxaldehydes in methanol at room temperature .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, S-H). ¹H-NMR provides hydrogen environment details, such as aromatic protons (δ 6.6–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm). Electron ionization mass spectrometry (EIMS) confirms molecular weights (e.g., 412–439 g/mol) and fragmentation patterns. Melting points (e.g., 142–180°C) further validate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol during synthesis?
- Methodological Answer: The yield of compound 4 is pH-dependent. Filtration at pH 5–6 maximizes yield (81%) by minimizing salt formation. Strongly acidic or basic conditions reduce yields due to protonation/deprotonation of the thiol group. Reflux duration and stoichiometric ratios (e.g., CS₂:KOH) should be calibrated to avoid side reactions like overoxidation .
Q. What experimental strategies elucidate structure-activity relationships (SAR) of this compound derivatives in biological assays?
- Methodological Answer: Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., nitro, hydroxy, dimethylamino groups) and testing against Gram-positive/-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) via minimum inhibitory concentration (MIC) assays. Lipoxygenase inhibition assays (e.g., IC₅₀ values) evaluate anti-inflammatory potential. Molecular docking can predict binding interactions with target enzymes .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar 1,3,4-oxadiazole derivatives?
- Methodological Answer: Discrepancies may arise from assay variability (e.g., bacterial strain differences) or synthetic impurities. Standardized protocols (e.g., CLSI guidelines for MIC assays) and high-purity compound preparation (via column chromatography) reduce variability. Comparative studies under identical conditions (pH, temperature) and computational modeling (e.g., DFT for electronic effects) clarify structure-activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
